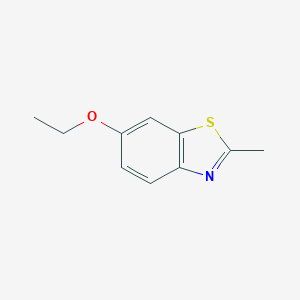

6-Ethoxy-2-methyl-1,3-benzothiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-ethoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRZJVQWLOOWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301279 | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18879-72-6 | |

| Record name | 6-Ethoxy-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-ethoxy-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Ethoxy 2 Methyl 1,3 Benzothiazole and Its Analogues

Foundational Cyclocondensation Approaches for Benzothiazole (B30560) Core Formation

The cornerstone of benzothiazole synthesis lies in cyclocondensation reactions, which involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. mdpi.com

Synthesis via Substituted 2-Aminothiophenols and Carbonyl Compounds

A primary and well-established method for synthesizing 6-ethoxy-2-methyl-1,3-benzothiazole involves the cyclocondensation of a substituted 2-aminothiophenol (B119425) with a carbonyl compound. mdpi.com Specifically, 2-amino-6-ethoxybenzenethiol is reacted with acetone, which serves as the source for the methyl group at the 2-position of the benzothiazole ring. This reaction is typically catalyzed by an acid, such as hydrochloric acid. The general mechanism proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to form the benzothiazoline (B1199338) ring, followed by oxidation to the final benzothiazole product. mdpi.commdpi.com

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, solvent, and the choice of catalyst.

For the cyclocondensation of 2-amino-6-ethoxybenzenethiol and acetone, the reaction is often carried out under reflux conditions in ethanol, typically at temperatures between 80–90°C for several hours. The selection of solvent can significantly impact the reaction; for instance, the polarity of the solvent (e.g., DMF versus ethanol) can influence reaction rates and yields.

A variety of catalysts have been explored to enhance the efficiency of benzothiazole synthesis. While traditional methods may use mineral acids, modern approaches often employ reusable and more environmentally benign catalysts. mdpi.comresearchgate.net For example, heterogeneous catalysts and nano-catalysts have been shown to be effective, offering advantages such as easy separation and recyclability. mdpi.commdpi.comresearchgate.net The choice of catalyst can also influence the reaction time, with some catalytic systems enabling the reaction to proceed at room temperature. researchgate.net

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-6-ethoxybenzenethiol, Acetone | Hydrochloric acid | Ethanol | 80-90 | 6-8 | Not specified |

Table 1: Synthesis of this compound via Cyclocondensation

Advanced Synthetic Pathways for Benzothiazole Nucleus Construction

To address the limitations of traditional methods, such as long reaction times and the use of harsh conditions, advanced synthetic strategies have been developed.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules like benzothiazoles from simple starting materials in a single step. nih.govjocpr.com These reactions offer several advantages, including reduced waste, lower costs, and simplified purification procedures. mdpi.commdpi.com Various MCRs have been developed for the synthesis of 2-substituted benzothiazoles, often involving the reaction of an o-aminothiophenol, an aldehyde or ketone, and sometimes a third component under specific catalytic conditions. nih.govjocpr.com These reactions can be catalyzed by various agents, including copper acetate (B1210297) and molecular iodine, and can tolerate a wide range of functional groups. mdpi.comnih.gov

Microwave-Assisted Synthesis Techniques for Efficiency and Yield Enhancement

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgscielo.br The synthesis of benzothiazoles, including analogs of this compound, has been successfully achieved using microwave irradiation. ingentaconnect.comresearchgate.netacs.org For instance, the condensation of 2-aminothiophenols with aldehydes or ketones can be completed in minutes under microwave conditions, a significant improvement over the hours required for traditional refluxing. semanticscholar.orgscielo.br This technique is often combined with the use of green solvents or solvent-free conditions, further enhancing its environmental credentials. researchgate.net Some studies have shown that microwave-assisted synthesis can increase product yields by 12% to 20% and reduce reaction times by a factor of about 25. scielo.br

| Method | Reaction Time | Yield Improvement |

| Microwave-Assisted | Minutes | 12-20% |

| Conventional Heating | Hours | - |

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis semanticscholar.orgscielo.br

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. bohrium.comnih.gov This involves the use of environmentally benign solvents (like water or glycerol), recyclable catalysts, and energy-efficient methods such as microwave irradiation. researchgate.netrsc.org The development of catalyst-free and solvent-free reaction conditions is a key goal in green benzothiazole synthesis. mdpi.comscielo.br For example, some methods utilize solid-phase, solvent-free reactions catalyzed by molecular iodine, which significantly reduces chemical waste. mdpi.com The use of biocatalysts, such as enzymes, in combination with photoredox catalysis represents a cutting-edge, eco-friendly approach, achieving high yields in very short reaction times under an air atmosphere. nih.gov

Catalytic Methodologies Utilizing Nanoparticles (e.g., NiO Nanorods, ZnO NPs)

The use of nanoparticle catalysts in organic synthesis has gained significant traction due to their high surface area-to-volume ratio and unique catalytic properties, often leading to enhanced reaction rates and yields under milder conditions.

Nickel Oxide (NiO) Nanorods:

Recent research has highlighted the efficacy of nickel oxide (NiO) nanorods as a heterogeneous catalyst for the synthesis of 2-aryl substituted benzothiazoles. rasayanjournal.co.in These nanorods can be synthesized via methods like microwave-assisted decomposition of nickel acetate in 1,4-butanediol (B3395766) or thermal decomposition of nickel benzoate (B1203000) dihydrazinate. researchgate.netrsc.org The catalytic activity of NiO nanorods has been demonstrated in the condensation reaction between o-aminothiophenols and various aldehydes. rasayanjournal.co.in While a direct synthesis of this compound using this method is not explicitly detailed, the general applicability to substituted o-aminothiophenols and aldehydes suggests its potential. rasayanjournal.co.in For instance, the reaction of 4-ethoxy-2-aminothiophenol with an appropriate acetylating agent in the presence of NiO nanorods could theoretically yield the target compound. The reactions are typically carried out in water under reflux conditions, and the catalyst can be recovered and reused multiple times without a significant loss in activity. rasayanjournal.co.in A reduced graphene oxide-nickel oxide (rGO-NiO) nanocomposite has also been reported as a highly effective catalyst for the one-pot synthesis of 2-arylbenzothiazoles. researchgate.netresearchgate.net

Zinc Oxide Nanoparticles (ZnO NPs):

Zinc oxide nanoparticles have emerged as a green and efficient catalyst for the synthesis of 2-arylbenzothiazoles. researchgate.net The synthesis of 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone has been reported via the condensation of 2-aminothiophenol with 4-acetylbenzaldehyde (B1276866) using ZnO NPs at room temperature. ekb.eg This methodology's advantages include high yields, mild reaction conditions, and simple work-up procedures. researchgate.netresearchgate.net ZnO NPs have been used to catalyze the synthesis of a series of 2-aryl benzimidazole (B57391) derivatives from various aryl aldehydes, demonstrating the catalyst's versatility. researchgate.netsemanticscholar.org The application of ZnO NPs for the synthesis of this compound would likely involve the reaction of 4-ethoxy-2-aminothiophenol with a methyl-donating reagent. The catalyst's reusability makes it an environmentally and economically attractive option. ajgreenchem.com

Metal-Free Cyclization Protocols

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce costs and the environmental impact associated with metal catalysts.

Several metal-free approaches for the synthesis of 2-substituted benzothiazoles have been developed. One such method involves the reaction of nitroarenes, alcohols, and sulfur powder to produce 2-substituted benzothiazoles in good yields. organic-chemistry.org Another strategy is a decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids with elemental sulfur under solvent-free conditions. organic-chemistry.org A three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions also provides a convenient route to 2-substituted benzothiazoles. nih.gov Furthermore, an efficient and economical method for preparing 2-substituted benzothiazoles involves the base-promoted cyclization of N'-substituted-N-(2-halophenyl)thioureas in dioxane without any transition metal. nih.govacs.org This method is noted for its mild reaction conditions and broad applicability. nih.govacs.org The synthesis of 2-substituted benzothiazoles from nitrobenzenes, methylheteroaryl compounds, and elemental sulfur has also been achieved through a transition-metal-free, redox-neutral cyclization. acs.org

Derivatization Strategies for Structural Modification of the this compound Moiety

The structural modification of the this compound core is crucial for tuning its physicochemical and biological properties. These modifications can be targeted at various positions of the benzothiazole ring system.

Functionalization at the 2-Position to Introduce Diverse Side Chains

The 2-position of the benzothiazole ring is a common site for functionalization. The methyl group in this compound can be a handle for further reactions, or alternative syntheses can be employed to directly introduce different side chains. For example, condensation of 2-amino-4-ethoxybenzenethiol with various carboxylic acids, aldehydes, or their derivatives can lead to a wide array of 2-substituted-6-ethoxybenzothiazoles. mdpi.comresearchgate.net Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient method for synthesizing 2-substituted benzothiazoles with excellent yields. organic-chemistry.org Palladium-catalyzed ligand-free synthesis from o-iodothiobenzanilide derivatives also provides a high-yielding route to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org

Modifications and Analogues at the 6-Position (e.g., Replacement of Ethoxy Group)

Modification at the 6-position allows for the exploration of how different substituents impact the molecule's properties. Starting with a different substituted aniline (B41778), a variety of analogues can be synthesized. For instance, using 4-fluoroaniline (B128567) or 4-chloroaniline (B138754) instead of 4-ethoxyaniline in the initial steps of benzothiazole synthesis would lead to 6-fluoro or 6-chloro-2-methylbenzothiazole, respectively. The synthesis of 6-substituted 2-hydrazinobenzothiazoles has been demonstrated, where the substituent at the 6-position can be an electron-donating or electron-accepting group. nih.gov The synthesis of 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one highlights the possibility of having different substituents at the 6-position. derpharmachemica.com

Synthesis of Schiff Bases and their Metal Complexes

The amino group, which can be introduced at the 2-position of the 6-ethoxybenzothiazole core by reacting 2-amino-6-ethoxybenzothiazole, is a versatile functional group for the synthesis of Schiff bases. These are typically formed by the condensation of the amino group with various aldehydes or ketones. worldsresearchassociation.comnih.govbanglajol.info For example, Schiff bases have been prepared from 2-amino-6-methoxy-benzothiazole and various benzaldehydes. worldsresearchassociation.com These Schiff base ligands can then be used to form coordination complexes with a variety of transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). worldsresearchassociation.compnrjournal.comijper.orgrasayanjournal.co.inuobaghdad.edu.iq The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, and unique electronic and magnetic properties. worldsresearchassociation.compnrjournal.comijper.org

Table 1: Examples of Schiff Base Metal Complexes Derived from Benzothiazole Analogues

| Ligand Precursor | Aldehyde | Metal Ion | Proposed Geometry |

|---|---|---|---|

| 2-amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | Co(II), Ni(II), Cu(II) | Octahedral worldsresearchassociation.com |

| 2-amino-6-methoxy-benzothiazole | 2-chlorobenzaldehyde | Co(II), Ni(II), Cu(II) | Octahedral worldsresearchassociation.com |

| 2-amino-6-methoxy-benzothiazole | 2,4-Dihydroxybenzaldehyde | Co(II), Ni(II), Cu(II) | Octahedral worldsresearchassociation.com |

| (E)-N'-((6-hydroxybenzothiazol-5-yl)methylene)isonicotinohydrazide | - | Co(II), Ni(II), Cu(II) | Octahedral pnrjournal.com |

This table is generated based on data from the provided search results for analogous compounds and is for illustrative purposes.

Introduction of Other Heterocyclic Moieties (e.g., Thiazole, Oxadiazole)

To create hybrid molecules with potentially enhanced properties, other heterocyclic rings can be attached to the this compound scaffold. This can be achieved through multi-step synthetic sequences. For instance, a 1,3,4-oxadiazole (B1194373) ring can be introduced starting from 6-ethoxy-2-mercaptobenzothiazole. nih.gov The synthesis involves alkylation with ethyl chloroacetate, followed by hydrazinolysis, and subsequent cyclization with carbon disulfide. nih.gov Similarly, thiazole-containing derivatives can be synthesized. For example, 1-(benzothiazol-2-yl)-3-phenylthiourea can be reacted with hydrazonoyl chlorides to yield 5-(benzothiazol-2-ylimino)-1,3,4-thiadiazole derivatives. researchgate.net The synthesis of thiazole and 1,3,4-oxadiazole derivatives linked to a benzothiazole core has been reported to yield compounds with various biological activities. ekb.egnih.govresearchgate.netepa.govmdpi.com

This compound as a Building Block in Complex Organic Synthesis

The benzothiazole scaffold, a bicyclic system comprising fused benzene and thiazole rings, is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com The specific derivative, this compound, serves as a versatile and crucial building block in the synthesis of more complex organic molecules, largely due to the reactivity of its heterocyclic core and the influence of its substituents. The ethoxy group at the 6-position and the methyl group at the 2-position modify the electronic properties and lipophilicity of the molecule, influencing its reactivity and suitability for constructing elaborate molecular architectures.

Role in the Development of Advanced Chemical Intermediates

This compound is a valuable starting material for creating a variety of advanced chemical intermediates. Its structural features allow for targeted chemical transformations to introduce new functional groups, which can then be used in subsequent synthetic steps. The benzothiazole ring system itself can undergo reactions like oxidation at the sulfur atom or electrophilic substitution on the benzene ring, while the 2-methyl group offers a site for condensation reactions. thieme-connect.de

Key transformations of the benzothiazole core to produce useful intermediates include:

Oxidation: The sulfur atom in the thiazole ring can be oxidized using agents such as hydrogen peroxide to form the corresponding sulfoxides and sulfones. These oxidized derivatives have altered electronic properties and can serve as intermediates for further functionalization.

Reduction: The benzothiazole ring can be reduced to generate amine or thiol derivatives using powerful reducing agents like lithium aluminum hydride.

Hydrazinolysis: While direct hydrazinolysis of this compound is less common, related 2-substituted benzothiazoles can be converted to hydrazino derivatives. jyoungpharm.orgderpharmachemica.com For instance, the synthesis of 2-hydrazino-6-methylbenzothiazole is a key step in producing more complex hydrazine (B178648) analogs by reacting it with various acetophenones. jyoungpharm.org This strategy allows for the introduction of a reactive hydrazone moiety, a critical pharmacophore in many biologically active compounds.

| Intermediate Type | General Reaction | Typical Reagents | Potential Application |

| Benzothiazole Sulfoxides/Sulfones | Oxidation of ring sulfur | Hydrogen Peroxide (H₂O₂), m-CPBA | Modifying electronic properties for materials science |

| Hydrazino-benzothiazoles | Hydrazinolysis of 2-halo or 2-mercapto derivatives | Hydrazine Hydrate (N₂H₄·H₂O) | Synthesis of hydrazone-based anticonvulsant and antimicrobial agents jyoungpharm.org |

| Amino-benzothiazoles | Reduction of nitro-benzothiazoles | SnCl₂/HCl, H₂/Pd-C | Building blocks for dyes, pharmaceuticals, and amide coupling nih.gov |

Strategies for Constructing Polycyclic and Hybrid Molecular Systems

The functional groups on the this compound scaffold are instrumental in strategies aimed at building more complex molecular systems, including polycyclic and hybrid heterocyclic structures. These strategies often involve the condensation or cyclization of a reactive intermediate derived from the initial benzothiazole building block. derpharmachemica.com By fusing or linking other heterocyclic rings to the benzothiazole core, chemists can design novel molecules with unique three-dimensional shapes and biological activities. nih.govbiointerfaceresearch.com

One prominent strategy involves using a 2-hydrazinylbenzothiazole intermediate. This intermediate can be reacted with various reagents to form fused triazole rings. For example, reacting 2-hydrazinylbenzothiazole with a mixture of trimethyl orthoformate and silica (B1680970) gel leads to the formation of a 1,3,4-triazolo[3,2-a]benzothiazole system. derpharmachemica.com

Another effective approach is the construction of hybrid systems where the benzothiazole moiety is linked to another heterocycle. A series of compounds featuring both benzothiazole and 1,3,4-oxadiazole rings were synthesized starting from 6-ethoxy-2-mercaptobenzothiazole. nih.gov The synthesis involved alkylation, hydrazinolysis, cyclization with carbon disulfide to form the oxadiazole ring, and a final acylation step. nih.gov Similarly, imidazo[2,1-b]benzothiazole (B1198073) derivatives can be prepared by reacting 2-aminobenzothiazoles with α-haloketones. derpharmachemica.com

These synthetic routes demonstrate the utility of functionalized benzothiazoles as platforms for creating diverse and complex molecular frameworks. The following table outlines some of these strategies.

| Target System | General Strategy | Key Benzothiazole Intermediate | Example Reagents for Cyclization/Coupling |

| Imidazo[2,1-b]benzothiazole | Cyclocondensation | 2-Amino-6-ethoxybenzothiazole | Ethyl 2-bromo-2-oxoacetate derpharmachemica.com |

| 1,3,4-Triazolo[3,2-a]benzothiazole | Intramolecular Cyclization | 2-Hydrazinyl-6-ethoxybenzothiazole | Trimethyl orthoformate derpharmachemica.com |

| Benzothiazole-1,3,4-oxadiazole Hybrid | Multi-step synthesis and cyclization | 6-Ethoxy-2-mercaptobenzothiazole | Ethyl chloroacetate, Hydrazine, Carbon disulfide nih.gov |

| Benzothiazole-1,2,3-triazole Hybrid | Click Chemistry / Cycloaddition | Azide- or alkyne-functionalized benzothiazole | Copper(I) catalysts, corresponding azide (B81097) or alkyne partner nih.gov |

Molecular Design and Structure Activity Relationship Sar Studies

Design Principles for 6-Ethoxy-2-methyl-1,3-benzothiazole Derivatives for Targeted Biological Activities

The design of derivatives of this compound is guided by established structure-activity relationships (SAR) within the broader class of benzothiazoles. The benzothiazole (B30560) scaffold itself is a key structural motif in many biologically active compounds. mdpi.com Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are critical for a wide range of biological activities. benthamscience.com

Key design principles often involve:

Systematic Substitution: Researchers methodically replace the ethoxy and methyl groups with various other functional groups. These can include electron-donating groups (like other alkoxy groups) or electron-withdrawing groups (such as nitro or halo groups) to modulate the electronic properties of the molecule. nih.gov

Bioisosteric Replacement: The ethoxy or methyl groups may be replaced by other groups with similar physical or chemical properties to explore the impact on biological activity.

Introduction of Pharmacophores: Incorporating specific structural features known to interact with biological targets can guide the design of more potent and selective compounds.

The goal of these modifications is to optimize the compound's interaction with specific enzymes or receptors, thereby enhancing its therapeutic potential.

Positional Effects of Substituents on Biological Activity Profiles

The ethoxy group at the C-6 position plays a crucial role in the molecule's pharmacokinetic profile. This substituent is known to enhance the lipophilicity (fat-solubility) of the compound compared to more polar groups. This increased lipophilicity can improve the compound's ability to permeate biological membranes, a critical factor for reaching intracellular targets. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility in aqueous environments, potentially hindering bioavailability.

Research has shown that electron-donating groups, such as the ethoxy group, in the 6-position of the benzothiazole ring can enhance certain biological activities, for instance, the anthelmintic effect. nih.gov

The methyl group at the C-2 position also has a significant impact on the molecule's properties. Studies comparing 2-methylbenzothiazole (B86508) with the unsubstituted benzothiazole have shown that the methyl group can increase the rate of certain reactions, such as oxidation by hydroxyl radicals. acs.org Specifically, the presence of the methyl group at the 2-position makes the molecule more reactive. acs.org

The biological activity of benzothiazole derivatives is highly dependent on the electronic nature of their substituents. The introduction of electron-withdrawing groups, such as halogens, nitro, or trifluoromethyl groups, has been shown to improve the antiproliferative activity of some benzothiazole compounds. nih.gov Conversely, the presence of an electron-donating methoxy (B1213986) group was found to decrease the activity in certain cancer cell lines. nih.gov

This differential activity can be rationalized by considering how these groups affect the electron distribution within the benzothiazole ring system, which in turn influences how the molecule interacts with its biological target. For instance, electron-withdrawing groups can enhance the electrophilicity of the benzothiazole ring, making it more susceptible to nucleophilic attack by residues in an enzyme's active site.

Table 1: Effect of Substituents on the Biological Activity of Benzothiazole Derivatives

| Substituent Type | Position | General Effect on Activity | Reference |

| Electron-Donating (e.g., -OCH3, -OEt) | 6 | Can enhance certain activities (e.g., anthelminthic) but may decrease others (e.g., antiproliferative). | nih.govnih.gov |

| Electron-Withdrawing (e.g., -Cl, -NO2, -CF3) | Various | Often improves antiproliferative and antifungal activity. | nih.govnih.gov |

Comparative SAR Analysis with Related Benzothiazole Scaffolds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

A close analog of this compound is 6-methoxy-2-methylbenzothiazole. The primary structural difference is the substitution of an ethoxy group with a methoxy group at the C-6 position. While both are electron-donating alkoxy groups, the slightly larger size and greater lipophilicity of the ethoxy group can lead to differences in how the molecule fits into a binding pocket and permeates membranes.

Research on 6-methoxy-2-aminobenzothiazole derivatives has been conducted to explore their potential as antibacterial agents. ekb.eg In some studies on other benzothiazole series, the presence of an electron-donating methoxy group was found to decrease antiproliferative activity compared to compounds with electron-withdrawing groups. nih.gov This suggests that even subtle changes, like the difference between a methoxy and an ethoxy group, could have significant implications for biological activity, warranting further investigation to delineate the precise effects of these alkoxy substituents.

Table 2: Comparison of Related Benzothiazole Scaffolds

| Compound | C-6 Substituent | C-2 Substituent | Key Research Focus | Reference |

| This compound | Ethoxy | Methyl | Antimicrobial, Anticancer | |

| 6-Methoxy-2-methylbenzothiazole | Methoxy | Methyl | Analog for SAR comparison | nih.gov |

| 6-Methoxy-2-aminobenzothiazole | Methoxy | Amino | Antibacterial | ekb.eg |

Comparison with 2-Methylbenzothiazole and Unsubstituted Benzothiazoles

The molecular architecture of this compound distinguishes it from its simpler analogs, 2-methylbenzothiazole and the parent unsubstituted benzothiazole. The introduction of specific functional groups at the C-2 and C-6 positions significantly alters the molecule's physicochemical properties, which in turn influences its biological interactions.

The primary difference lies in the presence of the ethoxy group at the C-6 position and the methyl group at the C-2 position. Compared to the unsubstituted benzothiazole, these additions modify the electronic and steric characteristics of the molecule. The methyl group at the C-2 position is a common feature in many biologically active benzothiazoles.

The ethoxy group at C-6 is particularly significant. It is known to enhance properties like solubility and reactivity compared to its counterparts. This substituent can increase the lipophilicity of the molecule when compared to polar groups like amino or nitro groups, which can affect its ability to permeate biological membranes. The modulation of pharmacological activity by substitutions at the 6-position is a known phenomenon; for instance, 6-ethoxy-2-aminobenzothiazole has been reported as a potent local anesthetic, underscoring the importance of the ethoxy group in influencing biological outcomes. researchgate.net

Broader Comparative Studies with Other Benzothiazole Derivatives

Structure-activity relationship (SAR) studies on a wide array of benzothiazole derivatives have consistently shown that the nature and position of substituents on the benzothiazole core are pivotal for their biological activity. These derivatives have been explored for numerous therapeutic applications, including as antifungal, antioxidant, and anticancer agents. nih.govnih.gov

A study focusing on novel Hsp90 C-terminal-domain (CTD) inhibitors utilized a library of 2,6-disubstituted benzothiazoles to probe SARs for antiproliferative activity in breast cancer cells. nih.gov The investigation highlighted the importance of an appropriate distance between an aromatic ring at position 6 of the benzothiazole and a cationic center. For instance, compound 9i from this study, which was the most potent, featured a specific substituent at the 6-position that optimized this distance, leading to low micromolar inhibitory concentration (IC₅₀). nih.gov The study established a clear link between these structural motifs and the observed biological activity. nih.gov

Table 1: Antiproliferative Activities of Selected 2,6-Disubstituted Benzothiazole Derivatives Against MCF-7 Breast Cancer Cells This table is interactive. You can sort and filter the data.

| Compound | Substituent at Position 2 | Substituent at Position 6 | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 5g | -NH₂ | Carboxylic acid derivative | 2.8 ± 0.1 | nih.gov |

| 9e | -NH₂ | Piperidine derivative (longer linker) | 11.4 ± 0.8 | nih.gov |

| 9i | -NH₂ | Piperidine derivative (optimal linker) | 3.9 ± 0.1 | nih.gov |

In the realm of antifungal agents, research has also demonstrated the significance of the benzothiazole scaffold. A series of derivatives were designed based on the N-myristoyltransferase (NMT) inhibitor FTR1335. rsc.org By modifying the scaffold and side chains, researchers were able to significantly expand the antifungal spectrum of the parent compound. One derivative, compound 6m , exhibited potent, broad-spectrum activity against various fungal pathogens, with its efficacy against Cryptococcus neoformans and Candida glabrata exceeding that of the established antifungal drug fluconazole. rsc.org This underscores how strategic modifications to the benzothiazole core can lead to compounds with enhanced and broader biological activity.

Advanced Ligand-Target Interaction Profiling for this compound and its Derivatives

Understanding how a ligand interacts with its biological target at the molecular level is fundamental for rational drug design and optimization. For benzothiazole derivatives, advanced computational techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are employed to elucidate these interactions.

Ligand-based design and structure-based pharmacophore models have been successfully used to develop SAR models for benzothiazole derivatives. In the study of Hsp90 CTD inhibitors, a combination of these modeling techniques was used to design a focused library of 2,6-disubstituted benzothiazoles. nih.gov Molecular dynamics simulations were subsequently performed on the most potent compound, 9i , to elaborate its specific binding mode within the C-terminal domain of the Hsp90 protein. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-target complex, providing a detailed blueprint for further optimization.

Similarly, in the development of benzothiazole-based antifungal agents, molecular docking studies have been crucial. These studies help to predict how the compounds bind to their intended target, such as the fungal enzyme sterol 14-demethylase (CYP51). nih.gov By visualizing the binding mode, researchers can rationalize the observed SAR and identify which functional groups on the benzothiazole scaffold are critical for target engagement. For example, a preliminary mechanism study suggested that compound 14p , a benzothiazole-amide-imidazole hybrid, exerts its antifungal effect by inhibiting the CYP51 enzyme of Candida albicans. nih.gov The binding mode established through such studies is invaluable for guiding the design of next-generation inhibitors with improved potency and selectivity. nih.gov

Mechanistic Investigations of Biological Activities Research Focus

Elucidation of Antimicrobial Mechanisms of Action

Research has shown that 6-Ethoxy-2-methyl-1,3-benzothiazole exhibits notable antimicrobial activity against a spectrum of pathogens. The core of its antimicrobial action is understood to be its ability to interfere with critical life-sustaining processes within microbial cells.

The mechanism of action for this compound involves the disruption of essential biochemical pathways within microbial cells. While the precise pathways are a subject of ongoing investigation, the interference with these fundamental processes is a key factor leading to the cessation of microbial growth and viability.

The interference with biochemical pathways ultimately leads to a breakdown in cellular integrity and culminates in cell death. This disruption can manifest in various ways, including damage to the cell membrane or the inhibition of processes vital for maintaining the structural and functional integrity of the microbial cell.

The biological effects of this compound are attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound has the ability to inhibit the activity of certain enzymes by binding to their active sites, which in turn blocks the access of the natural substrate. This targeted inhibition is a crucial aspect of its antimicrobial efficacy. The broader class of benzothiazole (B30560) derivatives has been studied for its ability to inhibit various microbial enzymes, including peptide deformylase, MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase), dihydropteroate (B1496061) synthase, and dihydroorotase. nih.gov

This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. Research indicates strong activity against Staphylococcus aureus, moderate to strong activity against Escherichia coli, and moderate activity against Pseudomonas aeruginosa and Candida albicans. The broad-spectrum activity of benzothiazole derivatives is well-documented, with various analogs showing potent inhibition against a range of bacterial and fungal strains. researchgate.netnih.govmdpi.com

| Pathogen | Activity Level | Source |

|---|---|---|

| Staphylococcus aureus | Strong | |

| Escherichia coli | Moderate to Strong | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Moderate |

Exploration of Antitumor Activity Mechanisms

In addition to its antimicrobial properties, this compound has been investigated for its potential as an antitumor agent.

Studies have shown that this compound can inhibit the proliferation of tumor cells, specifically in human breast cancer cell lines such as MCF-7. The cytotoxic activity of various benzothiazole derivatives against the MCF-7 cell line has been a significant area of cancer research. nih.govekb.egmdpi.com For instance, some novel benzothiazole derivatives have exhibited potent cytotoxic effects against MCF-7 cells, with some compounds showing higher potency than the standard drug cisplatin. nih.gov The mechanism of this cytotoxic activity can involve the regulation of free radical production, leading to tumor cell death. nih.gov Furthermore, some benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in MCF-7 cells. mdpi.com

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these studies. For certain benzothiazole derivatives, IC50 values against MCF-7 cells have been reported to be in the micromolar range, indicating significant potency. nih.gov

Molecular Pathways and Cellular Targets in Cancer Research

The benzothiazole scaffold is a cornerstone in the design of new anticancer agents, with derivatives showing efficacy against a multitude of cancer cell lines through various mechanisms. nih.govnih.gov While specific molecular pathway studies on this compound are not extensively detailed in current literature, research on closely related 2-aryl and 2-substituted benzothiazoles provides significant insights into the potential cellular targets.

One of the primary mechanisms involves the inhibition of enzymes crucial for tumor growth and survival. For instance, certain benzothiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms whose inhibition can lead to anticancer effects in hypoxic tumors. nih.gov Furthermore, in silico and in vitro studies have identified protein tyrosine kinases (PTK) as a potential target for some benzothiazole derivatives, which are key regulators of cellular proliferation and differentiation. researchgate.net

Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net The antitumor activity of certain benzothiazoles has been linked to the induction of the Cytochrome P450 enzyme CYP1A1, which can metabolize the compounds into reactive species that are toxic to cancer cells. researchgate.net While these findings highlight the therapeutic potential of the benzothiazole core structure, dedicated studies are required to elucidate the specific molecular pathways and cellular targets of this compound itself.

Enzyme Inhibition Studies

The mechanism of action for many biologically active benzothiazoles involves the direct inhibition of specific enzymes. This inhibition occurs when the compound binds to the enzyme, often at its active site, blocking its normal function and leading to a therapeutic effect.

Research has identified several key enzymes as targets for benzothiazole derivatives. A prominent example is urease , a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Inhibition of urease is a critical strategy for treating infections caused by bacteria like Helicobacter pylori. nih.govscielo.br Numerous studies have demonstrated that various 2-substituted and 6-substituted benzothiazoles are potent urease inhibitors. researchgate.netresearchgate.net

Other enzymes targeted by this class of compounds include:

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. Benzothiazole-based inhibitors have been developed that bind to the ATP-binding site of these enzymes. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. Benzothiazole derivatives have shown significant inhibitory activity against AChE. nih.govresearchgate.net

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Certain benzothiazole derivatives have exhibited excellent tyrosinase inhibitory activity. researchgate.net

Understanding how a compound binds to its target enzyme and the nature of its inhibition is crucial for drug development. Kinetic studies on benzothiazole derivatives have revealed various modes of enzyme inhibition.

For example, kinetic analysis of 2-(pyridin-4-yl)benzothiazole as a urease inhibitor demonstrated a mixed-type inhibition mechanism. This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. scielo.br In silico docking studies for other urease-inhibiting benzothiazoles have shown that they can interact with the nickel ions in the enzyme's active site and form hydrogen bonds with surrounding amino acid residues, thereby blocking the enzyme's function. researchgate.net

The table below summarizes the urease inhibitory activity of various benzothiazole derivatives, illustrating the potential of this chemical scaffold. The activity is often compared to a standard inhibitor like thiourea.

| Compound Class | Example Derivative | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Amino-6-arylbenzothiazoles | Compound 3b | 6.01 ± 0.23 | 11.58 ± 0.34 | researchgate.net |

| 2-(Pyridin-4-yl)benzothiazole | BTA | 770 | - | scielo.br |

| Benzothiazole Derivative | Generic | 79.7 | - | researchgate.net |

Investigations into Antioxidant Activity Mechanisms

Many benzothiazole derivatives have been reported to possess antioxidant properties. The primary mechanism underlying this activity is their ability to act as free radical scavengers. Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to aging and various diseases. Antioxidants neutralize these radicals, often by donating a hydrogen atom or an electron.

The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. The efficiency of the antioxidant is often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The structural features of benzothiazoles, such as the presence of electron-donating groups on the benzene (B151609) ring, can influence their antioxidant capacity. The ethoxy group at the 6-position of the title compound, for instance, is an electron-donating group that could potentially enhance its ability to stabilize and donate an electron, thereby contributing to its antioxidant activity. However, specific mechanistic studies and quantitative data for this compound are needed to confirm this hypothesis.

The table below presents antioxidant activity data for different classes of benzothiazole-related compounds.

| Compound Class | Assay | Result (% Inhibition or IC₅₀) | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | DPPH | 33.98% Inhibition | researchgate.net |

| Thiazolidinone Derivative | TBARS | 62.11% LPO Inhibition | researchgate.net |

| Benzothiazole-pyrimidine hybrid | Hydrogen Peroxide Scavenging | IC₅₀ = 60.24 µg/mL | researchgate.net |

Theoretical and Computational Chemistry Analyses

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For complex organic structures like 6-Ethoxy-2-methyl-1,3-benzothiazole, these methods elucidate the electronic structure, preferred spatial arrangements, and sites of chemical reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For benzothiazole (B30560) derivatives, this is often achieved using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311G(d,p). mdpi.com

Conformational analysis is crucial for flexible molecules like this compound, which has rotational freedom around the C-O bond of the ethoxy group. This analysis involves systematically rotating the dihedral angle of the substituent group to identify the most energetically favorable conformers. mdpi.com For similar heterocyclic systems, potential energy scans are performed by varying key dihedral angles in steps (e.g., 30°) to map the energy landscape and locate the global minimum, which represents the most stable conformation of the molecule. mdpi.com The planarity of the benzothiazole ring system is a key feature, though the ethoxy and methyl groups introduce specific spatial orientations.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low reactivity, as more energy is required to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com In studies of related azo dyes containing the 6-ethoxy-benzothiazole moiety, the HOMO is largely distributed over the benzothiazole ring, while the LUMO is delocalized across other parts of the molecule. derpharmachemica.com The energy gap for these derivatives, calculated using DFT methods, provides insight into their electronic properties and potential applications in fields like organic electronics. derpharmachemica.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.789 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -2.8164 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 2.9726 | Indicates the molecule's reactivity and kinetic stability. |

Data based on a derivative, 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate (B1210297), calculated at the B3LYP level. derpharmachemica.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgnih.gov The MEP surface illustrates regions of varying electron density.

In a typical MEP map, red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. nih.gov Blue colors represent regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov For the benzothiazole ring system, studies show that a region of negative potential is consistently located around the nitrogen atom due to its lone pair of electrons, making it a primary site for nucleophilic interaction. scirp.org The ethoxy group's oxygen atom in this compound would also contribute to a negative potential region. Positive potential regions are typically found around the hydrogen atoms. scirp.org MEP analysis is crucial for understanding intermolecular interactions and biological recognition processes. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This analysis provides a quantitative measure of the electron distribution and is fundamental to understanding a molecule's electronic structure, dipole moment, and polarizability. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational behavior.

Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP, can accurately predict the positions of absorption bands in FT-IR and FT-Raman spectra. derpharmachemica.com These calculations help in the assignment of specific vibrational modes (stretching, bending, etc.) to the observed spectral peaks. doi.org

For complex molecules, a scaling factor is often applied to the calculated frequencies to improve the correlation with experimental results. doi.org Studies on related benzothiazole and ethoxythiazole compounds show good agreement between the vibrational frequencies calculated with DFT and those measured experimentally. derpharmachemica.comdoi.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Reference |

|---|---|---|---|

| C-O-C (Ether) | Stretching | 1050–1150 | |

| C-S (Thiazole) | Stretching | 670–750 | |

| C=O | Stretching | ~1727 (Calculated) | derpharmachemica.com |

Note: The C=O frequency is from a derivative containing an ester group and is included for methodological comparison. derpharmachemica.com The table reflects general ranges and specific calculated values from related structures to approximate the expected spectrum for this compound.

Electronic Transitions (UV-Vis-NIR)

The electronic absorption spectra of benzothiazole derivatives, including this compound, are of significant interest. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic transitions that give rise to the observed UV-Visible absorption bands.

For a related compound, 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenyl 2-(2, 3-dihydro-1H-inden-2-yl) acetate, TD-DFT calculations at the B3LYP/6-31G/DP level were used to predict its UV-Vis spectrum. The experimental spectrum showed absorption peaks at 398.5 nm and 426.5 nm, which were attributed to n→π* and π→π* transitions of the ester and azo groups, respectively. derpharmachemica.com Theoretical predictions for this molecule showed peaks at 389.27 nm and 445.96 nm. derpharmachemica.com These studies highlight the utility of computational methods in interpreting the electronic spectra of complex benzothiazole derivatives. The electronic properties of the benzothiazole core are influenced by the nature and position of substituents, which can modulate the energies of the frontier molecular orbitals and, consequently, the absorption wavelengths.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., 1H-NMR, 13C-NMR)

Theoretical calculations of NMR chemical shifts are a valuable tool for the structural elucidation of organic molecules like this compound. By predicting the 1H and 13C NMR spectra, computational methods can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of the nuclei.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, has proven effective in calculating NMR chemical shifts. For instance, studies on nitrated benzo[a]pyrenes demonstrated that the GIAO B3LYP/6-311+G(d,p)//B3LYP/6-311G(d,p) level of theory provides chemical shifts in good agreement with experimental data, with correlation coefficients (r²) greater than 0.90. sfasu.edu This level of accuracy is crucial for distinguishing between isomers and confirming molecular structures. sfasu.edu

The chemical shifts in benzothiazoles are sensitive to the electronic effects of substituents. mdpi.com The heteroatom in the thiazole (B1198619) ring and the substituents on the benzene (B151609) ring influence the electron density distribution, leading to characteristic shifts in the NMR spectrum. mdpi.com For example, the chemical shift of the methoxy (B1213986) group in flavonoids has been shown to be a reliable indicator of its position on the aromatic ring. researchgate.net Similar principles apply to the ethoxy group in this compound, where the chemical shifts of the ethoxy protons and carbons can provide valuable structural information.

Table 1: Representative 1H NMR Data for Benzothiazole Derivatives This table is for illustrative purposes and may not represent the exact values for this compound.

| Proton | Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| Aromatic Protons | 7.24 - 7.44 | Substituted Benzothiazole |

| -OCH2- (Ethoxy) | 3.61 - 3.90 | Substituted Benzothiazole |

| -CH3 (Methyl) | 1.84 | Substituted Benzothiazole |

| -CH3 (Ethoxy) | 1.20 | Substituted Benzothiazole |

Table 2: Representative 13C NMR Data for Benzothiazole Derivatives This table is for illustrative purposes and may not represent the exact values for this compound.

| Carbon | Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| C=O | 170.28 | Substituted Benzothiazole |

| Aromatic Carbons | 128.34 - 135.60 | Substituted Benzothiazole |

| -OCH2- (Ethoxy) | 66.54 | Substituted Benzothiazole |

| -CH3 (Methyl) | 20.79 | Substituted Benzothiazole |

| -CH3 (Ethoxy) | 15.11 | Substituted Benzothiazole |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for exploring the potential biological activity of compounds like this compound. These methods predict how a molecule might interact with a biological target, such as a protein or enzyme, providing insights into its mechanism of action.

Prediction of Ligand-Receptor Binding Modes and Sites

Molecular docking studies are frequently employed to predict the preferred binding orientation of a ligand within the active site of a receptor. For benzothiazole derivatives, docking has been used to investigate their potential as inhibitors of various enzymes and receptors. For example, benzothiazole compounds have been docked into the active sites of targets like E. coli dihydroorotase and the p53-MDM2 complex. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Assessment of Binding Affinities and Interaction Energies

Beyond predicting the binding mode, molecular docking and related methods can estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or binding energy. Lower binding energies generally indicate a more stable complex and a higher predicted affinity. For a series of designed benzothiazole compounds targeting the p53-MDM2 pathway, MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) analysis was used to calculate binding free energies, which provided a more refined assessment of their potential efficacy. nih.gov

Exploration of Compound-Target Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe how the system behaves over time. MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the receptor upon binding. For instance, a 200 ns MD simulation of a promising benzothiazole derivative (B25) complexed with the p53-MDM2 target was performed to evaluate the stability of the complex and the nature of the interactions over time. nih.gov Similarly, MD simulations have been used to study the dynamic behavior of benzimidazole (B57391) and benzothiazole derivatives with the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

Nonlinear Optical (NLO) Property Investigations

Benzothiazole derivatives are recognized for their potential in the field of nonlinear optics (NLO). Their extended π-conjugated systems can give rise to significant NLO responses, making them attractive for applications in optoelectronics and photonics. Theoretical calculations play a crucial role in the design and evaluation of new NLO materials.

Computational studies have been conducted on azo-bridged benzothiazole derivatives to investigate their NLO properties. derpharmachemica.com These studies often involve calculating molecular hyperpolarizabilities, which are key parameters that determine the NLO response of a material. The presence of electron-donating and electron-withdrawing groups on the benzothiazole scaffold can enhance these properties. The 6-ethoxy group in this compound, being an electron-donating group, could potentially contribute to its NLO characteristics.

Calculation of Linear and Nonlinear Polarizabilities

The study of linear and nonlinear polarizabilities is crucial for understanding the optical properties of molecules. For benzothiazole derivatives, these properties are influenced by the presence and nature of substituent groups. The introduction of an ethoxy group at the 6-position and a methyl group at the 2-position in the this compound structure is expected to modify its electronic and optical behavior compared to the parent benzothiazole molecule.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these properties. The choice of functional and basis set is critical for obtaining accurate results. For similar heterocyclic systems, global hybrid functionals like B3LYP and range-separated hybrids such as CAM-B3LYP and ωB97X-D have been used to compute linear polarizability (α) and hyperpolarizabilities. nih.govresearchgate.net The presence of both electron-donating (ethoxy) and other substituents can enhance the nonlinear optical (NLO) response. nih.gov

Theoretical Exploration of Second and Third-Order NLO Responses

The second and third-order nonlinear optical (NLO) responses of organic molecules are of great interest for applications in optoelectronics and photonics. nih.gov Theoretical calculations provide a powerful tool to predict and understand these properties. The second-order hyperpolarizability (γ), a measure of the third-order NLO response, can be computed using DFT methods. nih.gov

For related benzothiazole derivatives, studies have shown that intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule plays a key role in enhancing the NLO response. nih.govresearchgate.net In this compound, the ethoxy group acts as an electron donor, which can contribute to ICT and potentially lead to a significant third-order NLO response. The selection of an appropriate functional, such as CAM-B3LYP or ωB97, is important for the accurate prediction of second-order hyperpolarizability. nih.govresearchgate.net

Thermodynamic Property Calculations (e.g., Thermal Capacity, Entropy, Total Energy)

Thermodynamic properties such as heat capacity, entropy, and enthalpy are fundamental for understanding the stability and reactivity of a compound. These properties can be determined experimentally using techniques like adiabatic calorimetry and differential scanning calorimetry (DSC). researchgate.net For 2-(chloromethylthio)benzothiazole, a related compound, the melting temperature, molar enthalpy, and entropy of fusion have been determined. researchgate.net

Theoretical calculations can also provide valuable estimates of these thermodynamic parameters. lp.edu.ua These calculations are typically performed using DFT and statistical mechanics. The computed values can be used to predict the behavior of the compound under different temperature and pressure conditions.

Table 1: Calculated Thermodynamic Properties of a Related Benzothiazole Derivative

| Property | Value | Unit |

|---|---|---|

| Melting Temperature (Tm) | 315.11 ± 0.04 | K |

| Molar Enthalpy of Fusion (ΔfusHm) | 17.02 ± 0.03 | kJ·mol-1 |

| Molar Entropy of Fusion (ΔfusSm) | 54.04 ± 0.05 | J·mol-1·K-1 |

Data for 2-(chloromethylthio)benzothiazole researchgate.net

Advanced Computational Methodologies

Density Functional Theory (DFT) Benchmarking and Functional Selection

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional and the basis set. mdpi.com Benchmarking studies are essential to identify the most suitable functional for a specific class of molecules or properties. mdpi.com For predicting NMR chemical shifts, for example, functionals like WP04 and ωB97X-D have shown high accuracy when paired with appropriate basis sets. mdpi.com For benzothiazole and its derivatives, the B3LYP functional with a 6-31G+(d,p) or larger basis set has been commonly used for geometry optimization and electronic structure calculations. scirp.orgscirp.org However, for specific properties like NLO responses, range-separated functionals may provide more accurate results. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. scirp.orgscirp.org This analysis provides a quantitative picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

For benzothiazole derivatives, NBO analysis has revealed significant intramolecular charge transfer (ICT) interactions that contribute to the stability of the molecule. scirp.orgscirp.org The interactions often involve the lone pairs of heteroatoms (like sulfur and nitrogen) and the π-orbitals of the aromatic system. scirp.orgscirp.org In this compound, the lone pairs on the oxygen of the ethoxy group are expected to participate in hyperconjugative interactions with the benzothiazole ring, influencing its electronic properties. The stabilization energies (E(2)) calculated from second-order perturbation theory in NBO analysis quantify the strength of these interactions. scirp.org

Table 2: Key NBO Interactions in a Benzothiazole System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) S14 | π* (C7-N13) | 26.11 |

| π (C5-C6) | π* (C1-C2) | 20.38 |

Data for the parent benzothiazole (BTH) in the gas phase. scirp.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Systems

For various organic compounds, Hirshfeld analysis has shown that H···H, C-H···π, and other weak interactions are crucial in determining the crystal packing. acs.orgnih.gov In the case of this compound, this analysis would reveal how the molecules arrange themselves in the solid state and which interactions, such as hydrogen bonds or π-π stacking, are dominant. For a related quinoxaline (B1680401) derivative, H···H and H···O contacts were found to be the most significant contributors to the crystal packing. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzothiazole |

| 2-(Chloromethylthio)benzothiazole |

| 3-Ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one |

Applications in Advanced Materials Research Research Focus

Electronic and Optical Properties for Material Science Applications

The benzothiazole (B30560) core is a fundamental component in the design of organic materials for electronics and photonics. While detailed characterization often focuses on the final, more complex derivatives, the properties of the 6-ethoxy-2-methyl-1,3-benzothiazole building block are crucial to their performance. The benzothiazole system itself possesses distinct electronic characteristics that make it a valuable component in organic semiconductors, which are noted for their low cost, flexibility, and environmental friendliness. google.com

Theoretical and experimental studies on benzothiazole derivatives show that their electronic and charge transport properties can be finely tuned by adding various electron-donating or electron-withdrawing groups. google.com The non-planar geometry of many benzothiazole derivatives is a key factor in their performance in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). acu.edu.in The inherent structure of this compound contributes to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final material, which in turn dictates its electronic and optical behavior. google.comacu.edu.in

For instance, research on donor-acceptor compounds derived from benzothiazole highlights how chemical modifications can alter the HOMO-LUMO energy gap, directly impacting the material's absorption and emission wavelengths. google.com The introduction of a nitro (-NO2) group, for example, can significantly lower both HOMO and LUMO energy levels, reducing the energy gap and shifting absorption to longer wavelengths. google.com Conversely, the ethoxy group in this compound acts as an electron-donating group, influencing the electronic density of the system. This makes the compound a valuable starting point for creating materials that can efficiently emit light, with colors ranging from bluish-white to red depending on the final molecular structure. acu.edu.in

Derivatives of the closely related benzothiadiazole have been engineered for use in organic field-effect transistors (OFETs) and as red optical waveguides, demonstrating the multifunctional potential of these heterocyclic systems in advanced electronics. researchgate.net

Table 1: Electronic Properties of a Representative Benzothiazole Derivative (Comp3) This table showcases how modifications to the benzothiazole core impact electronic properties, as detailed in a study on substituted benzothiazole-furan derivatives.

| Property | Value (S0 State) | Value (S1 State) |

| EHOMO | -6.18 eV | -6.16 eV |

| ELUMO | -3.35 eV | -3.37 eV |

| Egap | 2.83 eV | 2.79 eV |

| Data sourced from a computational study on a furan-based benzothiazole derivative featuring a -NO2 group. google.com |

Development of Fluorescent Probes and Sensing Materials

The benzothiazole scaffold is extensively used in the creation of chemosensors due to its favorable photophysical properties. These sensors are designed to detect specific ions or molecules through a change in their fluorescence or color, a process often driven by an intramolecular charge transfer (ICT) mechanism. isca.in

Researchers have successfully synthesized benzothiazole-based chemosensors that exhibit high selectivity and sensitivity for various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). isca.mediva-portal.org For example, a sensor can be designed where the coordination of a metal ion to the benzothiazole derivative disrupts the ICT pathway, leading to a "turn-on" fluorescent response. google.com In one study, a novel sensor demonstrated a distinct color change from colorless to yellow upon binding with Zn²⁺, Cu²⁺, or Ni²⁺, allowing for colorimetric detection. isca.mediva-portal.org The detection limit for Zn²⁺ with a different benzothiazole-based sensor was found to be as low as 7.5 x 10⁻⁷ mol L⁻¹, highlighting the high sensitivity achievable with these materials. google.com

Beyond metal ions, benzothiazole derivatives have been engineered to detect anions. A highly selective and sensitive sensor for cyanide (CN⁻) was developed by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. isca.in The nucleophilic addition of the cyanide anion to the sensor molecule inhibits the ICT process, causing a significant blue shift in its fluorescence emission spectrum and a visible color change. isca.in This particular sensor had a detection limit of 5.97 nM, which is well below the World Health Organization's permissible level for cyanide in drinking water. isca.in

The general mechanism involves the benzothiazole unit acting as a signaling component within a larger molecular structure. The binding of the target analyte modulates the electronic structure of the molecule, which in turn alters its absorption and emission properties, providing a clear signal of the analyte's presence. isca.ingoogle.com

Table 2: Performance of Selected Benzothiazole-Based Chemosensors

| Sensor Target | Sensor Structure Principle | Observed Change | Detection Limit |

| Zn²⁺, Cu²⁺, Ni²⁺ | Biphenyl-benzothiazole conjugate | Ratiometric and colorimetric (Colorless to Yellow) | Not specified |

| Zn²⁺ | Benzothiazole derivative BTA-12 | 'Turn-on' fluorescence enhancement | 7.5 x 10⁻⁷ mol L⁻¹ |

| CN⁻ | Benzothiazole-indenedione conjugate (BID) | Fluorescence blue shift and color change | 5.97 nM |

| Data compiled from multiple research articles. isca.inisca.mediva-portal.orggoogle.com |

Research into Dyes and Pigments with Specific Spectroscopic Characteristics

The this compound structure is a key intermediate in the synthesis of a variety of dyes, including azo dyes and methine dyes. The extended conjugation provided by the benzothiazole ring system is fundamental to the formation of chromophores that absorb light in the visible spectrum, resulting in colored compounds.

Azo dyes, which account for a significant portion of all industrial colorants, can be synthesized from benzothiazole precursors. isca.me The general process involves diazotization of an amino-substituted benzothiazole, which is then coupled with another aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. isca.inisca.me This reaction creates an azo linkage (-N=N-) that extends the π-electron system across the molecule, leading to intense color. Dyes derived from 2-amino-1,3-benzothiazole have been shown to produce a wide range of colors, from orange to reddish-brown, on cotton fabrics. isca.me The final color and properties of the dye are heavily influenced by the substituents on both the benzothiazole ring and the coupling component. isca.inisca.me

Styryl and methine dyes represent another important class derived from this compound. These dyes are typically synthesized through a condensation reaction between the active methyl group at the 2-position of the benzothiazole ring and an aldehyde or another suitable electrophile. diva-portal.org For instance, styrylbenzazoles are created by reacting a 2-methylbenzothiazole (B86508) with a benzaldehyde. diva-portal.org These dyes are not only colored but are also of interest as molecular photoswitches, as they can undergo light-induced isomerization. diva-portal.org The specific substituents on the benzothiazole and the aryl ring allow for the tuning of their absorption wavelengths and other photochemical properties. diva-portal.org Patents have been filed for sensitizing dyes derived from quaternary salts of 2-methyl-6-substituted-benzothiazoles, indicating their application in photographic emulsions. google.com

Table 3: Classes of Dyes Derived from Benzothiazole Intermediates

| Dye Class | General Synthesis Method | Key Structural Feature | Resulting Colors/Properties |

| Azo Dyes | Diazotization of an aminobenzothiazole followed by coupling with phenols or anilines. isca.inisca.me | Azo group (-N=N-) linking aromatic rings. | Orange to reddish-brown shades. isca.me |

| Methine/Styryl Dyes | Condensation of 2-methylbenzothiazole with an aldehyde. diva-portal.org | A methine bridge (-CH=) connecting the heterocycle to another group. | Tunable absorption wavelengths; used as photoswitches and sensitizers. google.comdiva-portal.org |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Benzothiazole (B30560) Derivatives for Enhanced Efficacy and Selectivity

The principle of rational drug design is pivotal in transforming foundational molecules like 6-Ethoxy-2-methyl-1,3-benzothiazole into highly effective and selective therapeutic agents. This approach involves modifying the core structure to enhance its interaction with specific biological targets, thereby maximizing therapeutic effects while minimizing off-target interactions.

A key strategy is the modification of the 2- and 6-positions of the benzothiazole ring. For instance, introducing various substituents at these positions has been shown to significantly influence the molecule's anticancer and anti-inflammatory activities. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific chemical modifications affect biological activity. These studies guide medicinal chemists in making targeted changes to the lead compound. For example, research on benzothiazole-based inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has demonstrated that specific structural alterations can lead to compounds with potent anticancer effects. tandfonline.com

Molecular hybridization is another powerful technique, which involves combining the benzothiazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activities. tandfonline.com This approach has been successfully used to develop benzothiazole derivatives with significant inhibitory effects on enzymes crucial for cancer progression. tandfonline.com

Below is a table illustrating how rational design can be applied to enhance the selectivity of benzothiazole derivatives for specific biological targets.

| Target Enzyme | Design Strategy | Resulting Derivative Class | Desired Outcome |

| VEGFR-2 | Molecular hybridization with anticancer enhancers. tandfonline.com | Benzothiazole-pyrazoles | Potent and selective inhibition of VEGFR-2 for anticancer therapy. tandfonline.com |

| B-cell lymphoma 2 (BCL-2) | Scaffold hopping to explore new chemical space. bue.edu.eg | Novel benzothiazole-based molecules | Development of apoptosis-inducing anticancer agents. bue.edu.eg |

| Monoamine Oxidase B (MAO-B) | Incorporation of hydrazone and heteroaryl groups. mdpi.com | Benzothiazole-hydrazone derivatives | Selective inhibitors for potential treatment of neurodegenerative diseases. mdpi.com |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Unique binding mode design in the SH2 domain. nih.gov | Novel benzothiazole derivatives | Potent inhibition of the IL-6/STAT3 signaling pathway in cancer. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering unprecedented speed and efficiency. premierscience.comnih.gov For benzothiazole derivatives, these computational tools can accelerate the identification of promising new drug candidates.

Machine learning models, particularly deep learning, can be trained to predict the structure-activity relationships of benzothiazole compounds, guiding the design of new molecules with improved properties. nih.gov These models can also be used for de novo drug design, generating entirely new molecular structures with desired pharmacological profiles. nih.gov The application of AI and ML in the development of benzothiazole-based therapies is expected to lead to the faster discovery of more effective and personalized medicines.

The following table outlines the key applications of AI and ML in the discovery and optimization of benzothiazole derivatives.

| Application | AI/ML Technique | Description | Potential Impact |

| Virtual Screening | Machine Learning Algorithms | Rapidly screen large virtual libraries of benzothiazole compounds to predict their binding affinity to specific targets. nih.gov | Accelerated identification of hit compounds and reduction in the need for extensive experimental screening. |

| Predictive Modeling (QSAR) | Deep Learning, Neural Networks | Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel benzothiazole derivatives. nih.gov | More accurate prediction of compound efficacy and optimization of lead structures. |

| De Novo Drug Design | Generative Adversarial Networks (GANs) | Generate novel benzothiazole-based molecular structures with optimized properties for a specific biological target. nih.gov | Discovery of innovative drug candidates with enhanced potency and selectivity. |

| ADMET Prediction | AI-driven Predictive Models | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of benzothiazole derivatives in silico. | Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures. |

Development of Novel and Sustainable Synthetic Strategies for Benzothiazoles

The synthesis of 2-substituted benzothiazoles, a critical class of these compounds, has traditionally relied on the reaction of 2-aminothiophenol (B119425) with various reagents. mdpi.com While effective, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods.